![molecular formula C12H23ClN2O B1413392 1'-Acetyl-2,4'-bipiperidine hydrochloride CAS No. 2108757-46-4](/img/structure/B1413392.png)
1'-Acetyl-2,4'-bipiperidine hydrochloride
Overview
Description
1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are key synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1’-Acetyl-2,4’-bipiperidine hydrochloride is C12H23ClN2O . It is a heterocyclic compound with a six-membered ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
LC-MS/MS for Quantitative Determination
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was validated for the quantitative determination of a compound structurally similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, namely SCH 211803, in rat and monkey plasma. The method, characterized by rapidness, sensitivity, specificity, accuracy, and reproducibility, was developed for supporting pre-clinical studies and utilized automated 96-well plate protein precipitation for sample processing (Yang et al., 2004).
Molecular Structures and Interactions
Cocrystal Characterization
The cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were studied, revealing their belonging to the monoclinic system with C 2/ c space group. This study detailed the molecular arrangements, hydrogen bonding patterns, and interaction with Cl− anions, providing insights into the molecular structure and interactions of similar piperidine-based compounds (Dega-Szafran et al., 2006).
Radiolabeling for PET Studies
Improved Synthesis and Radiolabeling
An enhanced synthesis method for the precursor acetic acid-piperidine-4-yl ester was developed, crucial for the production of [11C]MP4A, a tracer used in PET studies of the acetylcholine neurotransmission system. The highly purified precursor led to a tracer with high radiochemical purity, indicating the relevance of this approach in preparing compounds for neuroimaging and potentially for studies involving 1'-Acetyl-2,4'-bipiperidine hydrochloride (Carpinelli et al., 2006).
Enzymatic Inhibition Studies
Tyrosinase Inhibition
A study synthesized N-substituted biperidines, including structures similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, and evaluated them as tyrosinase inhibitors. Potent inhibition was observed, indicating the compound's potential in drug design and its relevance in studies focused on enzymatic inhibition (Khan et al., 2005).
Mechanism of Action
Target of Action
1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The exact pathways and their downstream effects for this specific compound need further investigation.
properties
IUPAC Name |
1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHKHKDZCPEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Acetyl-2,4'-bipiperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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